PON-PC

Description

Properties

IUPAC Name |

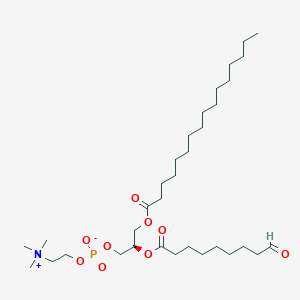

[(2R)-3-hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(36)40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-16-17-20-23-27-35/h27,31H,5-26,28-30H2,1-4H3/t31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTNNIINSOQWCE-WJOKGBTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of PON-PC

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PON-PC) is an oxidized phospholipid that has garnered significant scientific interest due to its immunomodulatory activities. As a component of oxidized low-density lipoprotein (oxLDL) and a product of reactions with ozone in pulmonary surfactant, this compound is implicated in various physiological and pathological processes. This guide provides a comprehensive overview of the structure of this compound, its biological effects with a focus on macrophage function, detailed experimental protocols for its study, and an exploration of the signaling pathways it modulates.

The Chemical Structure of this compound

This compound, also known as 16:0/9:0-PC or PoxnoPC, is a glycerophospholipid with a distinct structural feature: a truncated and oxidized fatty acyl chain at the sn-2 position. This modification is key to its biological activity.

Key Structural Features:

-

sn-1 Position: Occupied by a saturated 16-carbon fatty acid, palmitic acid.

-

sn-2 Position: Contains a 9-carbon fatty acyl chain that is truncated and terminates in an aldehyde group.

-

sn-3 Position: Attached to a phosphocholine (B91661) head group.

Chemical Properties:

| Property | Value |

| Chemical Formula | C33H64NO9P |

| Molecular Weight | 649.85 g/mol |

| IUPAC Name | (R)-2-((9-oxononanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate (B84403) |

| CAS Number | 135726-46-4 |

Biological Activity and Quantitative Effects

This compound has been shown to exert significant immunomodulatory effects, primarily by impairing the innate immune functions of macrophages.

Effects on Macrophage Function

-

Inhibition of Pro-inflammatory Mediators: this compound decreases the production of tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) in primary mouse alveolar macrophages and the RAW 264.7 macrophage cell line.[1] These effects are typically observed at a concentration of 40 µM.[1]

-

Reduced Bactericidal Activity: Treatment with this compound has been demonstrated to reduce the bactericidal activity of RAW 264.7 cells.[1]

In Vivo Relevance: Cigarette Smoke Exposure

-

Elevated Levels in BALF: The levels of this compound in the bronchoalveolar lavage fluid (BALF) of mice are significantly elevated after exposure to cigarette smoke.[1] This suggests that this compound may be a key mediator of the immunosuppressive effects of smoking.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

In Vitro Macrophage Stimulation

Objective: To assess the effect of this compound on the production of inflammatory mediators by macrophages.

Cell Line: RAW 264.7 murine macrophage-like cell line.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/mL and allow them to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with this compound (40 µM) or vehicle control for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100-200 ng/mL) and interferon-gamma (IFN-γ) (e.g., 50 ng/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for a further 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants for subsequent analysis.

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452), a stable product of NO, in the supernatants using the Griess reagent. Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.

-

TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Macrophage Bactericidal Activity Assay

Objective: To determine the effect of this compound on the ability of macrophages to kill bacteria.

Protocol:

-

Macrophage Preparation: Culture and treat RAW 264.7 cells with this compound as described in the macrophage stimulation protocol.

-

Bacterial Culture: Grow a bacterial strain (e.g., Escherichia coli) to the mid-logarithmic phase in an appropriate broth.

-

Opsonization (Optional): Opsonize the bacteria by incubating them with serum to facilitate phagocytosis.

-

Infection: Add the bacteria to the macrophage culture at a specific multiplicity of infection (MOI).

-

Phagocytosis: Incubate for a set period (e.g., 30-60 minutes) to allow for phagocytosis.

-

Removal of Extracellular Bacteria: Wash the cells with phosphate-buffered saline (PBS) and add fresh medium containing an antibiotic (e.g., gentamicin) that does not penetrate eukaryotic cells to kill any remaining extracellular bacteria.

-

Macrophage Lysis: At various time points, lyse the macrophages with a detergent (e.g., Triton X-100) or sterile water to release the intracellular bacteria.

-

Bacterial Viability Count: Serially dilute the lysate and plate on agar (B569324) plates. Incubate overnight and count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To investigate the effect of this compound on the activation of the p38 MAPK signaling pathway.

Protocol:

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or stimulants as described previously. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.

Signaling Pathways Modulated by this compound

The p38 MAPK Signaling Pathway

The immunosuppressive effects of this compound on macrophages are, at least in part, mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound treatment has been shown to attenuate the phosphorylation of p38 MAPK. This inhibition likely prevents the downstream activation of transcription factors and other substrates that are crucial for the expression of pro-inflammatory genes.

References

In-Depth Technical Guide to 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC) is an oxidized phospholipid that has garnered significant attention in the scientific community for its immunomodulatory properties. As a component of oxidized low-density lipoprotein (oxLDL) and a product of the reaction between pulmonary surfactant and ozone, this compound is implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, formation, and biological activities of this compound, with a particular focus on its effects on macrophage function. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development efforts targeting inflammatory and immune responses.

Chemical Properties and Structure

This compound is a truncated oxidized phospholipid. It is derived from the oxidation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common phosphatidylcholine found in biological membranes. The oxidation process cleaves the unsaturated oleoyl (B10858665) chain at the sn-2 position, resulting in a 9-carbon fatty acyl chain terminating in an aldehyde group.

| Property | Value | Reference |

| Chemical Formula | C33H64NO9P | [1][2] |

| Molecular Weight | 649.85 g/mol | [1] |

| IUPAC Name | (R)-2-((9-oxononanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate | [1] |

| Synonyms | PONPC, 16:0/9:0-PC, PC(16:0/9:0), 1-Palmitoyl-2-(9-oxo-Nonanoyl)-sn-glycero-3-PC | [1] |

| CAS Number | 135726-46-4 | [1][2] |

Formation of this compound

This compound is primarily formed through the oxidative modification of POPC. This can occur via exposure to reactive oxygen species (ROS) or ozone. The double bond in the oleoyl chain of POPC is susceptible to cleavage, leading to the formation of this compound and other oxidized lipid species.

Biological Activity in Macrophages

This compound has been shown to significantly impair the immune function of macrophages. Specifically, it reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). Furthermore, it diminishes the bactericidal activity of these key immune cells.

| Biological Effect | Observation | Cell Line |

| TNF-α Production | Decreased | Primary mouse alveolar macrophages |

| Nitric Oxide (NO) Production | Decreased | Primary mouse alveolar macrophages |

| NADP+ Production | Decreased | Primary mouse alveolar macrophages |

| Bactericidal Activity | Reduced | RAW 264.7 cells |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound on macrophages. These protocols are based on established methods in the field.

Macrophage Culture and Treatment

-

Cell Line: RAW 264.7, a murine macrophage cell line, is cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Primary Cells: Primary mouse alveolar macrophages can be obtained via bronchoalveolar lavage.

-

Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) and allowed to adhere overnight.

-

Treatment: this compound, dissolved in a suitable solvent (e.g., ethanol), is added to the culture medium at the desired final concentrations (e.g., 40 µM). A vehicle control is run in parallel. Cells are typically incubated with this compound for a specified period (e.g., 24 hours) before stimulation or analysis.

Measurement of TNF-α

-

Stimulation: After pre-treatment with this compound, macrophages are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 4-6 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of TNF-α in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Measurement of Nitric Oxide (NO)

-

Stimulation: Similar to the TNF-α assay, this compound pre-treated macrophages are stimulated with LPS.

-

Sample Collection: Culture supernatant is collected after an extended incubation period (e.g., 24 hours) to allow for the accumulation of nitrite (B80452), a stable breakdown product of NO.

-

Griess Assay: The nitrite concentration in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution. The absorbance at 540 nm is then measured, and the nitrite concentration is determined by comparison to a sodium nitrite standard curve.

Bactericidal Activity Assay

-

Bacterial Culture: A bacterial strain (e.g., Escherichia coli) is grown to the mid-logarithmic phase.

-

Opsonization: The bacteria are opsonized with serum (e.g., mouse serum) to facilitate phagocytosis.

-

Phagocytosis: this compound treated RAW 264.7 cells are incubated with the opsonized bacteria at a specific multiplicity of infection (MOI) for a set time (e.g., 1-2 hours) to allow for phagocytosis.

-

Killing of Extracellular Bacteria: Extracellular bacteria are killed by adding an antibiotic (e.g., gentamicin) that does not penetrate the macrophages.

-

Macrophage Lysis: The macrophages are then washed and lysed with a detergent (e.g., Triton X-100) to release the intracellular bacteria.

-

Colony Forming Unit (CFU) Count: The lysate is serially diluted and plated on agar (B569324) plates. The number of viable bacteria is determined by counting the colonies after overnight incubation. A reduction in CFUs in the this compound treated group compared to the control indicates reduced bactericidal activity.

Signaling Pathways

Oxidized phospholipids (B1166683), including this compound, are known to modulate inflammatory signaling in macrophages. While the precise mechanisms of this compound are still under investigation, evidence suggests that oxidized phospholipids can interfere with the signaling cascades initiated by pathogen-associated molecular patterns (PAMPs) like LPS. This interference is thought to occur at the level of Toll-like receptor (TLR) signaling.

One proposed mechanism is that oxidized phospholipids can inhibit the binding of LPS to its receptor complex, which includes TLR4, MD-2, and CD14. Alternatively, the incorporation of these lipids into the cell membrane may disrupt the downstream signaling events that follow TLR activation. This leads to a dampening of the activation of key transcription factors such as NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs), which are crucial for the expression of pro-inflammatory genes like TNF-α and inducible nitric oxide synthase (iNOS).

Conclusion and Future Directions

This compound is a biologically active oxidized phospholipid with significant immunomodulatory effects, particularly on macrophage function. Its ability to suppress the production of key inflammatory mediators suggests its potential relevance in the pathophysiology of chronic inflammatory diseases and conditions associated with oxidative stress. The detailed protocols and signaling pathway information provided in this guide serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this compound or its metabolic pathways. Future research should focus on elucidating the precise molecular targets of this compound and its in vivo effects in various disease models.

References

Synthesis of 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PONPC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PONPC), a prominent oxidized phospholipid (OxPL), is a key biomarker and mediator in a variety of pathophysiological processes, including inflammation, atherosclerosis, and lung injury. Its unique structure, featuring a truncated and oxidized sn-2 acyl chain, imparts significant biological activity, making it a molecule of high interest for research and therapeutic development. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of PONPC. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to facilitate its application in research and drug development.

Introduction

Oxidized phospholipids (B1166683) are generated in vivo through enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids esterified to phospholipids. These molecules are not merely byproducts of oxidative stress but are now recognized as active signaling molecules that modulate a wide range of cellular functions. PONPC, also known as PoxnoPC, is formed from the oxidation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common phospholipid in cell membranes and lipoproteins.[1][2] The presence of a reactive aldehyde group on the truncated sn-2 chain allows PONPC to covalently modify proteins and lipids, thereby influencing cellular signaling and membrane biophysics.[1] Understanding the synthesis and biological activities of PONPC is crucial for elucidating its role in disease and for the development of novel therapeutic strategies.

Synthesis of PONPC via Ozonolysis of POPC

The primary and most direct method for the synthesis of PONPC is the ozonolysis of POPC.[1] This reaction cleaves the carbon-carbon double bond of the oleoyl (B10858665) group at the sn-2 position, yielding PONPC and other co-products.

Physicochemical Data and Characterization

Quantitative data for the precursor (POPC) and the product (PONPC) are summarized in the table below for easy reference.

| Property | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PONPC) |

| Molecular Formula | C₄₂H₈₂NO₈P | C₃₃H₆₄NO₉P |

| Molecular Weight | 760.08 g/mol | 649.84 g/mol |

| Physical State | Waxy solid | Solid |

| Solubility | Soluble in chloroform (B151607), methanol (B129727), ethanol | Soluble in chloroform, methanol |

| Storage Temperature | -20°C | -20°C |

Experimental Protocol: Synthesis of PONPC

This protocol describes a general procedure for the synthesis of PONPC by ozonolysis of POPC. Researchers should optimize the reaction conditions based on their specific experimental setup.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃) generator

-

Triphenylphosphine (PPh₃) or Dimethyl sulfide (B99878) (DMS)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water)

Procedure:

-

Dissolution of POPC: Dissolve POPC (1 equivalent) in a suitable solvent system, such as a mixture of anhydrous dichloromethane and methanol (e.g., 9:1 v/v), in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The concentration should be kept low to prevent side reactions.

-

Ozonolysis: Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the POPC spot. A pale blue color in the solution indicates an excess of ozone.

-

Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Add a reducing agent to quench the ozonide intermediate. Triphenylphosphine (1.5 equivalents) or dimethyl sulfide (2 equivalents) can be used. Allow the solution to slowly warm to room temperature and stir for several hours or overnight.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography. A typical solvent gradient for elution would be a mixture of chloroform and methanol, with an increasing proportion of methanol. For example, starting with 100% chloroform and gradually increasing to a chloroform:methanol ratio of 1:1. The fractions containing PONPC can be identified by TLC analysis.

-

Characterization: Confirm the identity and purity of the synthesized PONPC using the following techniques:

-

Thin Layer Chromatography (TLC): Use a solvent system like chloroform:methanol:water (65:25:4, v/v/v). PONPC will have a different Rf value compared to POPC.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of PONPC (m/z for [M+H]⁺ ≈ 650.4).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy can confirm the structure of PONPC, including the presence of the aldehyde proton signal (~9.7 ppm) and the characteristic phosphocholine (B91661) headgroup signals.

-

Experimental Workflow

Caption: Workflow for the synthesis and purification of PONPC.

Biological Activity and Signaling Pathways

PONPC is a biologically active molecule that modulates various signaling pathways, primarily impacting inflammation and immune responses.

Impairment of Macrophage Immune Function

Studies have shown that PONPC can impair the innate immune functions of macrophages.[3] Exposure to PONPC has been demonstrated to attenuate the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in response to stimulation by lipopolysaccharide (LPS). This effect is mediated, at least in part, through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3]

Caption: PONPC signaling in macrophages.

Modulation of Endothelial Barrier Function

While direct studies on PONPC's effect on endothelial barrier function are limited, related oxidized phospholipids like oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC) have been shown to have potent barrier-protective effects. These effects are mediated by the activation of small GTPases such as Rac1 and Cdc42, as well as Protein Kinase A (PKA) and Protein Kinase C (PKC). It is plausible that PONPC, sharing structural similarities with other OxPLs, could engage similar signaling pathways to modulate endothelial function. Further research is required to fully elucidate the specific role of PONPC in this context.

Conclusion

The synthesis of 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine provides researchers with a critical tool to investigate the multifaceted roles of oxidized phospholipids in health and disease. The ozonolysis of POPC offers a straightforward route to obtain this important molecule. A thorough understanding of its synthesis, purification, and biological activities is essential for advancing research in areas such as cardiovascular disease, inflammation, and lung diseases. This guide provides a foundational framework for the synthesis and application of PONPC in a research setting, empowering scientists to further explore its therapeutic potential.

References

- 1. Purification and Characterization of Phosphonoglycans from Glycomyces sp. Strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase C - Wikipedia [en.wikipedia.org]

- 3. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Bioactive Aldehyde: A Technical Guide to the Formation of PON-PC from POPC Oxidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC), a truncated oxidized phospholipid, from the oxidation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). The presence of oxidized phospholipids (B1166683) such as this compound in biological systems is of significant interest due to their implications in a variety of physiological and pathological processes, including inflammation and atherosclerosis. This document provides a comprehensive overview of the formation mechanism, detailed experimental protocols for its generation and detection, quantitative data on its effects on membrane properties, and an exploration of its potential role in cellular signaling pathways.

The Chemical Transformation: From POPC to this compound

The formation of this compound is a direct consequence of the oxidative cleavage of the unsaturated oleoyl (B10858665) chain of POPC. This reaction is primarily initiated by reactive oxygen species (ROS) or ozone, which attack the double bond in the sn-2 position of the POPC molecule.

The most common mechanism is ozonolysis, which proceeds through the Criegee mechanism. In the presence of water, the intermediate ozonide hydrolyzes to form two shorter-chain products: an aldehyde and a carboxylic acid. Specifically, the cleavage of the oleoyl chain in POPC yields this compound, which retains the sn-1 palmitoyl (B13399708) chain and has a 9-carbon aldehyde at the sn-2 position, and azelaoyl-PC (PAze-PC), which has a 9-carbon carboxylic acid at the sn-2 position.[1] Nonanal and nonanoic acid are also byproducts of this reaction.[1]

The general reaction can be summarized as follows:

POPC + O3 → this compound + PAze-PC + other byproducts

Quantitative Impact of this compound on Lipid Bilayers

The introduction of truncated, oxidized phospholipids like this compound into a lipid bilayer significantly alters its biophysical properties. These changes can have profound effects on membrane function, including permeability and the activity of membrane-bound proteins.

| Property | Unoxidized POPC Bilayer | POPC Bilayer with this compound | Reference |

| Mean Molecular Area | ~0.71 nm² | ~0.80 nm² | [2] |

| Bilayer Thickness | Decreases with increasing this compound concentration | [3] | |

| Area Per Lipid | Increases with increasing this compound concentration | [3] | |

| Permeability | Increases with increasing this compound concentration | [3] |

Experimental Protocols

Generation of this compound via Ozonolysis of POPC Liposomes

This protocol describes the preparation of POPC liposomes and their subsequent oxidation by ozone to generate this compound.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ozone generator

-

Rotary evaporator

-

Liposome (B1194612) extruder with polycarbonate membranes (100 nm pore size)

-

Round-bottom flask

-

Glass gas dispersion tube

Procedure:

-

Liposome Preparation:

-

Dissolve a known amount of POPC in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under a stream of nitrogen or under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 1 mg/mL by vortexing for 30 minutes.

-

To create unilamellar vesicles, subject the liposome suspension to multiple freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane at least 11 times.[4]

-

-

Ozonolysis:

-

Place the POPC liposome suspension in a glass vessel.

-

Bubble ozone gas from an ozone generator through the suspension using a glass gas dispersion tube at a controlled flow rate. The reaction time will depend on the ozone concentration and flow rate and should be optimized.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing for the presence of this compound using one of the methods described below.

-

Once the desired level of oxidation is achieved, purge the solution with nitrogen gas to remove any remaining ozone.

-

Detection and Quantification of this compound

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

Instrumentation:

-

High-performance liquid chromatograph (HPLC)

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Procedure:

-

Lipid Extraction: Extract lipids from the oxidized liposome suspension using a modified Bligh-Dyer or Folch method.

-

Chromatographic Separation:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of solvents such as water, methanol, and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[5]

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. The precursor ion for this compound is m/z 650.5. A characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1.[6]

-

For quantification, use an internal standard, such as a deuterated or 13C-labeled this compound standard, added to the sample before extraction.

-

3.2.2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a rapid method for the qualitative and semi-quantitative analysis of oxidized phospholipids.

Instrumentation:

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation:

-

Mass Analysis:

-

Acquire mass spectra in positive ion mode.

-

The protonated molecule of this compound will appear at an m/z corresponding to its molecular weight plus a proton ([M+H]+ at m/z 650.5).

-

Signaling Pathways and Logical Relationships

The precise signaling pathways directly initiated by this compound are still under active investigation. However, it is well-established that oxidized phospholipids, as a class, are potent signaling molecules that can trigger inflammatory responses. They are recognized by pattern recognition receptors (PRRs) on immune cells, such as macrophages, leading to the activation of downstream signaling cascades.

Experimental Workflow for this compound Generation and Analysis

Caption: Workflow for the generation and analysis of this compound from POPC.

Oxidized Phospholipid-Mediated Inflammatory Signaling

Oxidized phospholipids, including likely this compound, can act as damage-associated molecular patterns (DAMPs) and activate Toll-like receptors (TLRs), particularly TLR2 and TLR4, on macrophages.[2][9] This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.

Caption: TLR-mediated inflammatory signaling by oxidized phospholipids.

Potential Role of Paraoxonase (PON) in Modulating Oxidized Lipid Signaling

The paraoxonase (PON) family of enzymes, particularly PON1 and PON2, are known to hydrolyze oxidized lipids and thus possess anti-inflammatory and antioxidant properties. The expression of PON2 in macrophages can be upregulated by antioxidants, a process that involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and activator protein-1 (AP-1) pathways.[10] While not a direct signaling pathway of this compound, this represents a crucial counter-regulatory mechanism.

Caption: Regulation of PON2 expression and its role in reducing oxidative stress.

References

- 1. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phosphatidylcholine Liposomes Reprogram Macrophages toward an Inflammatory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simplified procedure for semi-targeted lipidomic analysis of oxidized phosphatidylcholines induced by UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Macrophage paraoxonase 2 (PON2) expression is up-regulated by pomegranate juice phenolic anti-oxidants via PPAR gamma and AP-1 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Palmitoyl-2-Oleoyl-Glycero-3-Phosphocholine (PON-PC) in the Ozonolysis of Pulmonary Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulmonary surfactant, a complex mixture of lipids and proteins lining the alveolar surface, is critical for respiratory mechanics. Its principal phospholipid components are susceptible to oxidative damage from inhaled pollutants, notably ozone. This technical guide delves into the core of this interaction, focusing on 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (PON-PC), a key unsaturated phospholipid in pulmonary surfactant. We will explore the mechanisms of this compound ozonolysis, the generation of bioactive lipid products, and the subsequent activation of intracellular signaling pathways that contribute to lung inflammation and injury. This guide provides a comprehensive overview of the experimental protocols used to investigate these phenomena and presents key quantitative data to inform further research and therapeutic development.

Introduction: The Significance of this compound in Pulmonary Surfactant

Pulmonary surfactant is a complex lipo-protein substance, essential for reducing surface tension at the air-liquid interface within the alveoli, thereby preventing their collapse during expiration.[1] It is composed of approximately 90% lipids and 10% proteins. The lipid fraction is predominantly phospholipids (B1166683), with phosphatidylcholines (PC) being the most abundant. While dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid, is the most prevalent and is primarily responsible for lowering surface tension, unsaturated phospholipids like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (this compound or POPC) are crucial for the fluidity and dynamic properties of the surfactant film.

The presence of a double bond in the oleoyl (B10858665) (18:1) acyl chain at the sn-2 position makes this compound a primary target for ozonolysis, the reaction of ozone with this carbon-carbon double bond.[1][2] This reaction initiates a cascade of events, leading to the formation of biologically active ozonolysis products that can impair surfactant function and trigger inflammatory responses in the lung epithelium.

The Chemistry of this compound Ozonolysis

The reaction of ozone with the double bond in the oleoyl chain of this compound proceeds via the Criegee mechanism. This process leads to the cleavage of the double bond and the formation of two primary classes of oxidized phospholipids: an aldehyde-terminated product and a carboxylic acid-terminated product.

The primary ozonolysis products of this compound are:

-

1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PoxnoPC): An aldehyde-containing oxidized phospholipid.

-

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC): A carboxylic acid-containing oxidized phospholipid.[3][4]

These truncated phospholipids have altered physicochemical properties compared to the parent this compound molecule, including increased polarity. This alteration disrupts the highly organized structure of the pulmonary surfactant film, impairing its ability to reduce surface tension.

Quantitative Data on this compound Ozonolysis and its Biological Effects

The following tables summarize key quantitative data from studies on this compound ozonolysis and the biological activity of its products.

Table 1: Reaction Kinetics of this compound Ozonolysis

| Parameter | Value | Conditions | Reference |

| Ozone Uptake Coefficient (γ) | 1.5 (± 0.1) × 10-3 | Oleic acid particles, initial reaction | [5] |

| Reaction Rate Constant (k) | 6.73 × 10-18 cm³·molecule⁻¹·s⁻¹ | Gas-phase ozonolysis of propylene (B89431) (as a model olefin) at 282 K | [6] |

Note: Direct kinetic data for this compound ozonolysis in a physiologically relevant model is limited. The data presented provides an estimation based on similar unsaturated lipid systems.

Table 2: Dose-Dependent Effects of Oxidized Phosphatidylcholines (OxPC) on Lung Epithelial Cells

| Cell Line | Endpoint | Concentration (µg/mL) | Effect | Reference |

| BEAS-2B | Cell Viability (NRU assay) | 10 | Significant reduction | [7][8] |

| Cell Viability (NRU assay) | 40 | Almost complete cell death | [7][8] | |

| Calu-3 | Cell Viability (NRU assay) | 160 | Cytotoxic | [7][8] |

| Barrier Function (TEER) | 80 - 160 | Significant impairment | [7][8] | |

| A549 | Cell Viability (MTT assay) | > 5 | Growth inhibitory effect | [9] |

| Cell Viability (MTT assay) | 20 | Complete growth inhibition | [9] | |

| A549 & HCE-T | Cell Viability | Dose-dependent decrease | PM2.5 exposure (contains ozone and other oxidants) | [10] |

Table 3: Effects of PoxnoPC and PazePC on Lipid Bilayer Properties (Molecular Dynamics Simulations)

| Oxidized Lipid | Concentration (mol%) | Effect on Bilayer Thickness | Effect on Area per Lipid | Reference |

| PazePC | 10 - 30 | Stronger reduction | Decrease | [5] |

| PoxnoPC | 10 - 30 | Weaker reduction | Stronger decrease | [5] |

| PazePC | 10 - 15 | Enhanced permeability | - | [5] |

| PoxnoPC | 20 | Enhanced permeability | - | [5] |

Experimental Protocols

Analysis of this compound Ozonolysis Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the identification and quantification of ozonolysis products of this compound.

Objective: To separate and identify PoxnoPC, PazePC, and other ozonolysis products from a sample of ozonated this compound.

Materials:

-

This compound (or POPC)

-

Ozone generator

-

Reaction vessel

-

Chloroform, Methanol, Water (HPLC grade)

-

Formic acid

-

Acetonitrile, Isopropanol (LC-MS grade)

-

Phospholipid standards (for quantification)

-

C8 or C18 reverse-phase HPLC column

-

Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

-

Ozonolysis of this compound:

-

Dissolve a known concentration of this compound in a suitable solvent (e.g., chloroform/methanol).

-

Expose the solution to a controlled flow of ozone gas for a defined period. The ozone concentration and exposure time should be optimized based on the desired extent of oxidation.

-

-

Sample Preparation:

-

After ozonolysis, evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in the initial mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Chromatographic Separation:

-

Use a C8 or C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase system such as:

-

Mobile Phase A: Acetonitrile/water with 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile with 0.1% formic acid.

-

-

The gradient should be optimized to achieve good separation of the different phospholipid species.

-

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Acquire full scan mass spectra to identify the molecular ions of the expected products (e.g., [M+H]⁺, [M+Na]⁺).

-

Perform tandem mass spectrometry (MS/MS) on the ions of interest to confirm their identity through fragmentation patterns.

-

-

-

Data Analysis:

Studying this compound Ozonolysis in a Monolayer using a Langmuir-Blodgett Trough

This protocol describes how to study the effect of ozone on a this compound monolayer at an air-water interface, mimicking the alveolar lining.

Objective: To measure the changes in surface pressure and molecular area of a this compound monolayer upon exposure to ozone.

Materials:

-

Langmuir-Blodgett trough equipped with a surface pressure sensor (Wilhelmy plate) and movable barriers.

-

This compound solution in a volatile solvent (e.g., chloroform).

-

High-purity water (subphase).

-

Ozone generator and delivery system to the trough chamber.

Procedure:

-

Trough Preparation:

-

Thoroughly clean the trough and barriers with appropriate solvents (e.g., ethanol, chloroform) and rinse extensively with high-purity water.

-

Fill the trough with high-purity water.

-

Compress the barriers to ensure the water surface is clean (surface pressure should be close to 0 mN/m).

-

-

Monolayer Formation:

-

Carefully deposit a known amount of the this compound solution onto the water surface using a microsyringe.

-

Allow the solvent to evaporate completely (typically 15-20 minutes).

-

-

Isotherm Measurement (Pre-Ozone):

-

Compress the barriers at a constant rate while recording the surface pressure as a function of the area per molecule. This generates the pressure-area isotherm of the this compound monolayer.

-

-

Ozone Exposure:

-

Set the barriers to a specific initial surface pressure.

-

Introduce a controlled concentration of ozone into the chamber above the trough.

-

Monitor the change in surface pressure over time at a constant area, or the change in area at a constant surface pressure.

-

-

Data Analysis:

Signaling Pathways Activated by this compound Ozonolysis Products

The ozonolysis products of this compound, particularly PoxnoPC, are not merely inert byproducts; they are potent signaling molecules that can activate inflammatory pathways in lung epithelial and endothelial cells.

Mitogen-Activated Protein Kinase (MAPK) Pathway

PoxnoPC and other oxidized phospholipids can activate the MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Activation of these pathways leads to the phosphorylation of downstream transcription factors, resulting in the expression of pro-inflammatory genes.

Caption: MAPK signaling pathway activated by PoxnoPC.

NF-κB Signaling Pathway

The role of oxidized phospholipids in directly activating the canonical NF-κB pathway is complex and appears to be cell-type and context-dependent. Some studies suggest that high concentrations of oxidized lipids may even inhibit NF-κB activation. However, the inflammatory response triggered by these lipids often involves NF-κB as a downstream effector, likely through crosstalk with other pathways like the MAPKs.

Caption: NF-κB signaling pathway and its potential activation.

Conclusion and Future Directions

The ozonolysis of this compound represents a critical initial step in the pathogenesis of ozone-induced lung injury. The generation of bioactive oxidized phospholipids, such as PoxnoPC, leads to a disruption of surfactant function and the activation of pro-inflammatory signaling pathways in the pulmonary epithelium. A thorough understanding of these processes at a molecular and cellular level is paramount for the development of targeted therapeutic strategies to mitigate the adverse health effects of ozone and other oxidative air pollutants.

Future research should focus on:

-

Obtaining more precise quantitative data on the kinetics of this compound ozonolysis in models that more closely mimic the alveolar environment.

-

Elucidating the full spectrum of ozonolysis products and their relative contributions to pulmonary toxicity.

-

Further dissecting the complex signaling networks activated by these oxidized lipids to identify novel therapeutic targets for anti-inflammatory interventions.

-

Developing stable analogs of protective oxidized phospholipids as potential therapeutic agents for acute lung injury.

By continuing to unravel the intricate details of this compound ozonolysis, the scientific community can pave the way for innovative approaches to protect respiratory health in the face of ongoing environmental challenges.

References

- 1. Products and mechanism of the reaction of ozone with phospholipids in unilamellar phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Oxidized phosphatidylcholines induce multiple functional defects in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicological responses of A549 and HCE-T cells exposed to fine particulate matter at the air–liquid interface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. In situ investigation of the oxidation of a phospholipid monolayer by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Dual Nature of Damage: A Technical Guide to the Biological Functions of Truncated Oxidized Phospholipids

An in-depth whitepaper for researchers, scientists, and drug development professionals on the core biological activities of truncated oxidized phospholipids (B1166683), from signaling and inflammation to apoptosis.

Introduction

Under conditions of oxidative stress, the delicate architecture of cellular membranes and lipoproteins becomes a battleground. Polyunsaturated fatty acids (PUFAs) esterified to phospholipids are particularly vulnerable to attack by reactive oxygen species (ROS), leading to a cascade of chemical modifications. This process generates a heterogeneous class of molecules known as oxidized phospholipids (OxPLs). Among the most biologically potent of these are the truncated oxidized phospholipids (Tr-OxPLs), formed when the oxidized fatty acid chain at the sn-2 position of the glycerol (B35011) backbone is cleaved.[1] Far from being mere byproducts of cellular damage, Tr-OxPLs are now recognized as potent signaling molecules and "danger-associated molecular patterns" (DAMPs) that actively drive a range of physiological and pathological processes, including inflammation, apoptosis, and atherosclerosis.[1] Their elevated levels in various disease states underscore their significance as both biomarkers and potential therapeutic targets.[1][2] This technical guide provides a comprehensive overview of the formation, biological functions, and experimental analysis of Tr-OxPLs.

Formation and Structure of Truncated Oxidized Phospholipids

The generation of Tr-OxPLs is a multi-step process initiated by the oxidation of PUFAs, most commonly arachidonic acid, esterified at the sn-2 position of glycerophospholipids. This can occur through both non-enzymatic, free radical-mediated reactions and enzymatic pathways.[1][3] The process begins with the abstraction of a hydrogen atom from the PUFA chain, forming a lipid peroxyl radical.[1] This radical can then undergo a series of reactions to form unstable phospholipid hydroperoxides.[4][5][6] These intermediates are susceptible to fragmentation, or β-scission, on either side of the newly introduced peroxy group, resulting in the cleavage of the acyl chain and the formation of Tr-OxPLs.[1][4][5][6] This fragmentation yields a variety of structures characterized by a shortened sn-2 acyl chain terminating in a reactive functional group, such as an aldehyde or a carboxylic acid.[1][7]

Some of the most well-studied and biologically active Tr-OxPLs include:

-

POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine): Contains a five-carbon chain with a terminal aldehyde group.[1]

-

PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine): Features a five-carbon dicarboxylic acid chain.[7]

-

PONPC (1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine): Derived from the oxidation of linoleic acid, it has a nine-carbon chain with a terminal aldehyde.[4]

-

PAzPC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine): Also derived from linoleic acid, it possesses a nine-carbon dicarboxylic acid chain.[4]

-

KOdiA-PC (5-keto-6-octendioic acid ester of 2-lyso-phosphocholine): Another example of a truncated oxidized phospholipid with significant biological activity.[8]

The formation of these molecules is a critical event, transforming structural components of membranes into potent signaling effectors.

Figure 1. Simplified workflow for the generation of truncated oxidized phospholipids.

Biological Functions of Truncated Oxidized Phospholipids

Tr-OxPLs exert a wide range of biological effects, often acting as potent signaling mediators that can initiate both pro- and anti-inflammatory responses depending on the specific molecule, concentration, and cellular context.[1][9] However, in many settings, Tr-OxPLs are potent inflammatory agonists and inducers of apoptosis.[1][9]

Pro-inflammatory Signaling

Tr-OxPLs are key players in the initiation and propagation of inflammation, particularly in the context of atherosclerosis and acute lung injury.[1][9] They accumulate in inflamed tissues and atherosclerotic lesions, where they contribute to vascular inflammation.[9]

-

Endothelial Cell Activation: Tr-OxPLs activate vascular endothelial cells, leading to the upregulation of adhesion molecules such as ICAM-1 and VCAM-1, and the secretion of pro-inflammatory cytokines and chemokines like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).[1] This promotes the recruitment and adhesion of monocytes to the vessel wall, a critical early event in atherosclerosis.[1][9]

-

Receptor-Mediated Signaling: Many of these pro-inflammatory effects are mediated by pattern recognition receptors. Tr-OxPLs are recognized ligands for the scavenger receptor CD36, which is expressed on macrophages, platelets, and endothelial cells.[1][10] Binding to CD36 can trigger downstream signaling cascades involving Src family kinases and MAP kinases (JNK), leading to the activation of transcription factors like NF-κB and subsequent inflammatory gene expression.[1] Some Tr-OxPLs can also stimulate the Platelet-Activating Factor (PAF) receptor, directly linking oxidative stress to inflammatory responses.[4][5][6] Additionally, certain oxidized phospholipids can modulate Toll-like receptor (TLR) signaling, particularly TLR2 and TLR4, often by interacting with accessory proteins like CD14 and MD2.[11][12][13]

-

Foam Cell Formation: The uptake of OxPL-containing lipoproteins by macrophages via CD36 is a crucial step in the formation of lipid-laden foam cells, a hallmark of atherosclerotic plaques.[1][14]

Figure 2. Pro-inflammatory signaling pathways activated by Tr-OxPLs.

Induction of Apoptosis

At higher concentrations, or within cells responding to pro-apoptotic stimuli like TNFα, Tr-OxPLs can directly trigger programmed cell death.[4][5][6][15] This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

-

Mitochondrial Pathway: Unlike receptor-mediated signaling at the plasma membrane, the pro-apoptotic effects of Tr-OxPLs often involve their internalization.[4][5][6] Once inside the cell, they can translocate to the mitochondria and interact with proteins of the Bcl-2 family, such as Bid.[4][5][6] This interaction disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[15]

-

Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death.[15] The intracellular generation of Tr-OxPLs has been shown to be a required step connecting cytokine signaling (e.g., from TNFα) to mitochondrial damage and apoptosis.[4][15]

Figure 3. Tr-OxPL-induced intrinsic pathway of apoptosis.

Quantitative Data on Truncated Oxidized Phospholipids

The accumulation of Tr-OxPLs is a feature of various pathological states, including aging. Studies have quantified these changes in animal models, providing insight into their role as biomarkers of oxidative stress.

| Truncated OxPL Species | Young Mice (2–4 mo) | Aging Mice (18–24 mo) | Fold Increase (Approx.) | Reference(s) |

| POVPC (1-palmitoyl-2-(5-oxovaleroyl)-PC) | ✓ | ✓✓✓ | ~3x | [16] |

| PGPC (1-palmitoyl-2-glutaroyl-PC) | ✓ | ✓✓✓ | ~3x | [16] |

| PONPC (1-palmitoyl-2-(9-oxo-nonanoyl)-PC) | ✓ | ✓✓✓ | ~3x | [16] |

| PAzPC (1-palmitoyl-2-azelaoyl-PC) | ✓ | ✓✓✓ | ~3x | [16] |

| Lyso-PC | ✓ | ✓✓ | ~2x | [16] |

| (Relative abundance is denoted by checkmarks for illustrative purposes based on reported elevated levels) | ||||

| Table 1: Basal Levels of Tr-OxPLs in Lungs of Young vs. Aging Mice. Data summarized from mass spectrometry analysis of lung tissue homogenates.[16] |

| Truncated OxPL Species | Concentration Range for In Vitro Endothelial Permeability Assay |

| Various Tr-OxPLs | 2–60 µg/ml |

| Lyso-PC | 2–20 µg/ml |

| Table 2: In Vitro Bioactivity of Tr-OxPLs. Concentrations used to assess the effects on human pulmonary artery endothelial cell (HPAEC) permeability.[16] |

Key Experimental Protocols

The study of Tr-OxPLs requires specialized methods for their detection, quantification, and functional characterization.

Protocol 1: Detection and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for identifying and quantifying individual Tr-OxPL species in complex biological samples.[17][18][19][20]

1. Lipid Extraction:

-

Homogenize frozen tissue samples or use plasma/serum.

-

Perform a Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system to separate lipids from other biomolecules.[1]

-

Include an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvents to prevent ex vivo oxidation.[1][17]

-

Dry the organic (lipid-containing) phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.[1]

2. HPLC Separation:

-

Inject the lipid extract onto a reverse-phase HPLC column (e.g., C8, C18, or C30).[1][20]

-

Use a gradient elution with solvents such as methanol, water, and acetonitrile, often containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[1] The chromatographic separation is crucial for resolving different Tr-OxPL isomers and separating them from the much more abundant non-oxidized phospholipids.[20]

3. Tandem Mass Spectrometry (MS/MS) Analysis:

-

Interface the HPLC eluent with an electrospray ionization (ESI) source connected to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TRAP).[1][2]

-

Operate the mass spectrometer in positive ion mode.[1]

-

To specifically detect phosphocholine-containing lipids, use a precursor ion scan for m/z 184.1, which corresponds to the phosphocholine (B91661) headgroup fragment.[1][17] This allows for the selective identification of all PC species, including truncated ones, eluting from the column.

-

For quantification, use Multiple Reaction Monitoring (MRM) by selecting the specific precursor ion (the parent Tr-OxPL mass) and a specific product ion (m/z 184.1).[1]

Figure 4. Experimental workflow for LC-MS/MS analysis of Tr-OxPLs.

Protocol 2: In Vitro Endothelial Cell Permeability Assay

This assay measures the integrity of an endothelial cell monolayer, providing a functional readout of the barrier-disrupting effects of Tr-OxPLs.

1. Cell Culture:

-

Culture human pulmonary artery endothelial cells (HPAECs) on porous Transwell inserts until a confluent monolayer is formed.

2. Treatment:

-

Treat the HPAEC monolayers with various concentrations of purified Tr-OxPLs (e.g., 2-60 µg/ml).[16]

-

Include appropriate vehicle controls.

3. Measurement of Transendothelial Electrical Resistance (TER):

-

Measure the electrical resistance across the cell monolayer at various time points using an epithelial volt-ohm meter.

-

A decrease in TER indicates an increase in endothelial permeability and a disruption of the barrier function.[16]

4. Data Analysis:

-

Normalize the TER values to the baseline resistance before treatment.

-

Compare the TER changes in Tr-OxPL-treated cells to the vehicle-treated controls to determine the effect on barrier integrity.

Conclusion

Truncated oxidized phospholipids are no longer viewed as passive markers of oxidative damage but as active participants in a multitude of biological processes. Their ability to induce potent pro-inflammatory and pro-apoptotic responses positions them as critical mediators in the pathogenesis of numerous chronic and acute diseases. A thorough understanding of their formation, signaling pathways, and biological effects is paramount for the development of novel diagnostic and therapeutic strategies targeting diseases with an underlying inflammatory and oxidative stress component. The methodologies outlined in this guide provide a framework for researchers to further unravel the complex roles of these fascinating lipid mediators.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxidised phospholipids as biomarkers in human disease [smw.ch]

- 3. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Oxidatively Truncated Phospholipids in Inflammation and Apoptosis: Formation, Targets, and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive oxidatively truncated phospholipids in inflammation and apoptosis: formation, targets, and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. ahajournals.org [ahajournals.org]

- 8. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Aging-Related Accumulation of Truncated Oxidized Phospholipids Augments Infectious Lung Injury and Endothelial Dysfunction via Cluster of Differentiation 36-Dependent Mechanism [mdpi.com]

- 11. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.aston.ac.uk [research.aston.ac.uk]

- 13. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidatively Truncated Phospholipids Are Required Agents of Tumor Necrosis Factor α (TNFα)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elevated truncated oxidized phospholipids as a factor exacerbating ALI in the aging lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. A Method for Analysis of Oxidized Phospholipids from Biological Samples Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A method for analysis of oxidized phospholipids from biological samples using mass spectrometry -ORCA [orca.cardiff.ac.uk]

- 20. research.aston.ac.uk [research.aston.ac.uk]

The Immunomodulatory Mechanisms of Paraoxonases: A Deep Dive into Their Action on Immune Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific molecular entity or signaling pathway termed "PON-PC" is not established in the current scientific literature, it is highly probable that this refers to the immunomodulatory mechanism of Paraoxonases (PONs) , particularly in their interaction with oxidized phospholipids (B1166683), which contain phosphorylcholine (B1220837) (PC) head groups. This guide elucidates the core mechanisms by which the Paraoxonase family of enzymes, primarily PON1, PON2, and PON3, regulate immune cell function. These enzymes are crucial players in mitigating oxidative stress and inflammation, making them significant targets for therapeutic development.

Paraoxonases are esterases and lactonases primarily associated with high-density lipoproteins (HDL)[1]. Their principal role in the immune system stems from their potent antioxidant capabilities, particularly the hydrolysis of oxidized lipids, which are known to trigger inflammatory signaling cascades[1][2]. This guide will provide a comprehensive overview of the signaling pathways influenced by PONs in various immune cells, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

The primary mechanism of action for Paraoxonases in immune cells is the reduction of oxidative stress through the enzymatic degradation of oxidized phospholipids and other lipid peroxides. This action prevents the activation of pro-inflammatory signaling pathways. A deficiency in PON1, for example, has been linked to an increase in the production of the chemokine CCL2, which promotes the migration and infiltration of immune cells into tissues, thereby exacerbating inflammation[1]. Furthermore, PONs play a protective role in maintaining mitochondrial function and preventing apoptosis in immune cells[1].

Signaling Pathways Modulated by Paraoxonases

Paraoxonases influence a number of key signaling pathways within immune cells, primarily by controlling the levels of reactive oxygen species (ROS) and oxidized lipids.

-

Inhibition of NF-κB Pathway: Oxidized phospholipids can activate the NF-κB signaling pathway, a central regulator of inflammation. By hydrolyzing these oxidized lipids, PONs can prevent the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Modulation of Inflammasome Activation: ROS are known activators of the NLRP3 inflammasome, a multi-protein complex that triggers the production of potent pro-inflammatory cytokines IL-1β and IL-18[1]. The antioxidant activity of PONs can suppress the activation of the NLRP3 inflammasome by reducing cellular ROS levels.

-

Regulation of Chemokine Signaling: PON1 deficiency is associated with elevated levels of CCL2, a chemokine that attracts monocytes, memory T cells, and dendritic cells to sites of inflammation[1]. This suggests that PON1 negatively regulates the signaling pathways that lead to CCL2 production.

Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory action of Paraoxonase 1 (PON1).

Caption: Proposed anti-inflammatory signaling pathway of PON1.

Data Presentation: Effects of Paraoxonases on Immune Cell Function

The following tables summarize the observed effects of Paraoxonase activity on various immune cell parameters. The data is compiled from multiple studies and presented to illustrate the immunomodulatory role of PONs.

Table 1: Effect of PON1 on Cytokine Production

| Cytokine | Immune Cell Type | Effect of PON1 | Reference |

| TNF-α | Macrophages | Downregulation | [1] |

| IL-1β | Macrophages | Downregulation | [1] |

| IL-6 | Macrophages | Downregulation | [1] |

| CCL2 | Macrophages | Downregulation | [1] |

| IL-4 | T helper 2 (Th2) cells | Downregulation | [3][4] |

| IL-5 | T helper 2 (Th2) cells | Downregulation | [3][4] |

| IL-13 | T helper 2 (Th2) cells | Downregulation | [3][4] |

| TGF-β | Regulatory T (Treg) cells | Upregulation | [3][4] |

| IFN-γ | T helper 1 (Th1) cells | Upregulation | [4] |

Table 2: Effect of PON1 on Immune Cell Surface Markers

| Surface Marker | Immune Cell Type | Effect of PON1 Treatment | Reference |

| CD40 | Immature Dendritic Cells | Upregulation | [3] |

| CD80 | Immature Dendritic Cells | Upregulation | [3] |

| CD86 | Immature Dendritic Cells | Upregulation | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Paraoxonases in immune cells.

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is foundational for the in vitro study of immune cells.

Principle: Density gradient centrifugation is used to separate mononuclear cells (lymphocytes and monocytes) from other blood components.

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

Centrifuge

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).

-

Collect the buffy coat layer containing the PBMCs.

-

Wash the collected PBMCs with PBS by centrifuging at 100 x g for 10 minutes. Repeat the wash step twice.

-

Resuspend the final PBMC pellet in an appropriate cell culture medium.

Protocol 2: Macrophage Differentiation and Stimulation

Principle: Monocytes isolated from PBMCs can be differentiated into macrophages in vitro using macrophage colony-stimulating factor (M-CSF). These macrophages can then be stimulated to induce an inflammatory response.

Materials:

-

Isolated PBMCs

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Recombinant human M-CSF

-

Lipopolysaccharide (LPS)

-

Recombinant human PON1

Procedure:

-

Plate PBMCs in a culture dish and allow monocytes to adhere for 2 hours.

-

Wash away non-adherent cells with PBS.

-

Culture the adherent monocytes in RPMI-1640 medium containing M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages.

-

After differentiation, treat the macrophages with recombinant PON1 for a specified time (e.g., 2 hours).

-

Stimulate the macrophages with LPS (100 ng/mL) for a desired period (e.g., 24 hours) to induce an inflammatory response.

-

Collect the cell culture supernatant for cytokine analysis (ELISA) and the cells for gene expression analysis (RT-qPCR) or protein analysis (Western blot).

Protocol 3: Measurement of Cytokine Production by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

-

Cell culture supernatant

-

Detection antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme

-

Stop solution

-

Plate reader

Procedure:

-

Add standards and samples (cell culture supernatant) to the wells of the ELISA plate and incubate.

-

Wash the plate to remove unbound substances.

-

Add the detection antibody and incubate.

-

Wash the plate again.

-

Add the substrate solution and incubate to allow for color development.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

The workflow for a typical experiment to investigate the effect of PON1 on macrophage inflammation is depicted below.

Caption: Experimental workflow for studying PON1 effects.

Conclusion

The Paraoxonase family of enzymes represents a critical endogenous defense mechanism against oxidative stress and inflammation. Their ability to hydrolyze oxidized phospholipids prevents the activation of key pro-inflammatory signaling pathways in a variety of immune cells, including macrophages and T cells. While the term "this compound" is not standard, the underlying mechanism of Paraoxonase action on oxidized lipid species containing phosphorylcholine is a promising area for the development of novel therapeutics for inflammatory and autoimmune diseases. Further research into the specific substrates and downstream signaling events modulated by PONs will be crucial for fully realizing their therapeutic potential.

References

- 1. On the Role of Paraoxonase-1 and Chemokine Ligand 2 (C-C motif) in Metabolic Alterations Linked to Inflammation and Disease. A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Role of Paraoxonase 1: Implication in Arteriosclerosis Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Paraoxonase-1 Is a Pivotal Regulator Responsible for Suppressing Allergic Airway Inflammation Through Adipose Stem Cell-Derived Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Intracellular Signaling Pathways Associated with PON-PC and Paraoxonase Enzymes

Abstract

This technical guide provides a comprehensive overview of the intracellular signaling pathways associated with 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycero-phosphocholine (this compound), an oxidized phospholipid, and the paraoxonase (PON) family of enzymes that metabolize it. This compound, a damage-associated molecular pattern (DAMP), is generated during oxidative stress and is implicated in various inflammatory diseases. This document details the direct signaling sequelae of this compound interaction with cellular receptors and the indirect signaling roles of PON enzymes, particularly PON1 and PON2, which mitigate the effects of oxidized lipids. We present quantitative data from key studies, detailed experimental protocols for in-vitro analysis, and visual diagrams of the core signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Dual Signaling Axis of this compound and PON Enzymes

Oxidative stress is a fundamental driver of cellular damage and is implicated in a multitude of pathological conditions, including atherosclerosis, neurodegenerative diseases, and chronic inflammation. A key consequence of oxidative stress is the peroxidation of phospholipids (B1166683), major components of cell membranes and lipoproteins. This process generates a diverse array of bioactive molecules, including truncated oxidized phospholipids.

1-palmitoyl-2-(9'-oxo-nonanoyl)-glycero-phosphocholine (this compound) , also referred to as PON-GPC, is a specific oxidized phosphatidylcholine formed from the oxidation of palmitoyl-oleoyl-phosphatidylcholine (POPC).[1] It is characterized by a truncated sn-2 acyl chain ending in a reactive aldehyde group. Rather than being a classical signaling molecule with a dedicated receptor, this compound acts as a Damage-Associated Molecular Pattern (DAMP) . It can initiate cellular responses by interacting with pattern recognition receptors on immune cells, primarily macrophages.[1][2]

The biological impact of this compound is intrinsically linked to the Paraoxonase (PON) family of enzymes (PON1, PON2, and PON3) . These enzymes are lactonases with broad substrate specificity, capable of hydrolyzing and thereby neutralizing oxidized phospholipids like this compound.[3][4] Therefore, the signaling landscape related to this compound must be viewed through a dual lens:

-

Direct Signaling: The pathways directly activated or inhibited by this compound upon its interaction with cellular components.

-

Indirect Signaling Regulation: The pathways modulated by the activity of PON enzymes, which control the levels of this compound and other oxidized lipids, thereby preventing or reversing their downstream effects.

This guide will explore both facets of this signaling axis, providing a detailed framework for understanding the pathophysiology of oxidative stress and for identifying potential therapeutic targets.

Direct Signaling Pathways Activated by this compound and Oxidized Phospholipids

As a DAMP, this compound and other structurally similar oxidized phospholipids (OxPLs) are recognized by the innate immune system, leading to a complex and often context-dependent cellular response. Macrophages are key responders to OxPLs.[1]

Receptor Interaction and Downstream Signaling

OxPLs engage with several scavenger receptors and Toll-like receptors (TLRs), triggering intracellular signaling cascades.

-

Toll-Like Receptor 2 (TLR2): OxPLs can directly activate TLR2, a key receptor in innate immunity. This interaction often requires serum cofactors and leads to the activation of downstream inflammatory pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) cascades.[5]

-

CD36: This scavenger receptor is crucial for the uptake of oxidized low-density lipoprotein (oxLDL), of which this compound is a component, by macrophages.[2] Binding to CD36 can recruit Src family kinases and activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[2]

Modulation of Macrophage Function

The signaling outcomes of this compound exposure can be both pro- and anti-inflammatory.

-

Pro-inflammatory Response: In some contexts, OxPLs, through TLR2, can induce the expression of inflammatory genes.[5] Exposure of macrophages to oxidized 1-palmitoyl-2-arachidonyl-sn-glycero-phosphorylcholine (OxPAPC), a mixture containing this compound, promotes a pro-inflammatory state characterized by the production of IL-1β and TNFα.[2]

-